molecular formula C19H22N6O B5377035 1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone

1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone

Cat. No.: B5377035
M. Wt: 350.4 g/mol
InChI Key: UIOQZXQKPRAPQC-UHFFFAOYSA-N
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Description

The target compound features a pyrazoline ring substituted with a phenyl group at position 5, linked via an ethanone bridge to a piperazine moiety bearing a pyrimidin-2-yl substituent. This dual pharmacophore design is characteristic of compounds targeting central nervous system (CNS) receptors (e.g., dopamine, serotonin) or enzymes (e.g., CYP51 in parasites) due to the piperazine-pyrimidine motif’s affinity for neurotransmitter receptors and the pyrazoline ring’s role in modulating electronic properties .

Properties

IUPAC Name

1-(3-phenyl-3,4-dihydropyrazol-2-yl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O/c26-18(25-17(7-10-22-25)16-5-2-1-3-6-16)15-23-11-13-24(14-12-23)19-20-8-4-9-21-19/h1-6,8-10,17H,7,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIOQZXQKPRAPQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)N2C(CC=N2)C3=CC=CC=C3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.

    Attachment of the phenyl group:

    Formation of the piperazine ring: This can be synthesized by reacting ethylenediamine with a suitable dihalide.

    Attachment of the pyrimidine ring: The pyrimidine ring can be introduced through a nucleophilic substitution reaction.

    Final coupling: The final step involves coupling the pyrazole and piperazine intermediates through an appropriate linker, such as an ethanone group.

Industrial production methods may involve optimizing these steps for large-scale synthesis, including the use of catalysts, solvents, and reaction conditions that maximize yield and purity.

Chemical Reactions Analysis

1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that it can inhibit cell proliferation and induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

Research has highlighted the antimicrobial efficacy of pyrazole derivatives. The compound has shown promising results against several bacterial strains, suggesting potential applications in treating infections. Its mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies. It has been shown to reduce inflammatory markers and alleviate symptoms in animal models of inflammation, indicating its usefulness in developing new anti-inflammatory drugs .

Synthetic Pathways

The synthesis of 1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone typically involves multi-step reactions, including cyclocondensation and functional group modifications. Table 1 summarizes the synthetic routes explored in recent literature.

StepReagentsConditionsYield
1Phenylhydrazine + AcetophenoneEthanol, reflux85%
2Piperazine + Pyrimidine derivativeDMF, heat75%
3Condensation reactionAcetic anhydride80%

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of the compound against MCF7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated an IC50 value of 12 µM for MCF7 cells, demonstrating significant cytotoxicity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

In a study focused on antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, indicating strong antibacterial properties .

Mechanism of Action

The mechanism of action of 1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Structural Analogues

Substituent Variations on Piperazine
  • 4-(Pyrimidin-2-yl)piperazine Derivatives: highlights compounds like 4-(pyrimidin-2-yl)piperazin-1-ylmethanone, where the pyrimidine-piperazine unit is retained, but the pyrazoline-phenyl group is replaced with a thienyl-methanone. These derivatives exhibit antimicrobial and antiparasitic activities, suggesting the pyrimidine-piperazine motif is critical for target binding .
  • Benzothiazole-Piperazine Derivatives: Compounds such as 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)methyl)-1H-1,2,3-triazol-1-yl)ethanone (5i) replace pyrimidine with benzothiazole. These derivatives show anticancer activity, indicating that bulky substituents on piperazine may enhance cytotoxicity .

Table 1: Structural Comparison of Piperazine-Linked Compounds

Compound Name Piperazine Substituent Linked Moiety Key Activity Reference
Target Compound Pyrimidin-2-yl Pyrazoline-phenyl Potential CNS/antiparasitic -
4-(Pyrimidin-2-yl)piperazin-1-ylmethanone Pyrimidin-2-yl Thienyl-methanone Antimicrobial
5i (Benzothiazole derivative) Benzo[d]thiazol-2-yl Triazole-benzothiazole Anticancer
Pyrazoline Modifications
  • Fluorophenyl-Substituted Pyrazoline: describes 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone, where the ethanone is linked to a fluorophenyl group instead of piperazine. Computational studies (MO-LUMO, MEP) reveal high electron affinity, suggesting enhanced reactivity compared to the target compound .
  • Pyridinylmethanone-Pyrazoline: reports (5-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone, which lacks the piperazine chain. The pyridine group may improve solubility but reduce receptor selectivity .
Antipsychotic Potential
  • Biphenyl-Piperazine Derivatives: identifies 1-(biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone as a potent antipsychotic with anti-dopaminergic and anti-serotonergic activity. The target compound’s pyrimidine-piperazine group may similarly modulate dopamine D2 and serotonin 5-HT2A receptors but with reduced catalepsy risk due to pyrazoline’s conformational flexibility .
Antiparasitic Activity
  • Pyridine-Based CYP51 Inhibitors: highlights (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO), a CYP51 inhibitor effective against Trypanosoma cruzi.
Anticancer Activity
  • Benzothiazole-Piperazine-Triazole Derivatives : Compounds like 5k () with molecular weights ~490 Da and high nitrogen content (22.84%) exhibit cytotoxicity via intercalation or enzyme inhibition. The target compound’s lower molecular weight (estimated ~380 Da) may limit membrane permeability but improve bioavailability .

Computational and QSAR Insights

  • QSAR Models for Antidopaminergic Activity : identifies QPlogBB (brain/blood partition coefficient) and electron affinity (EA) as critical predictors for antidopaminergic activity. The target compound’s pyrimidine group may enhance EA, while the pyrazoline-phenyl moiety improves QPlogBB, favoring CNS penetration .
  • Docking Studies : AutoDock Vina () could predict binding modes of the target compound to dopamine receptors, leveraging its pyrimidine-piperazine "anchor" and pyrazoline "tail" for receptor interaction .

Biological Activity

1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone, also known as Y021-6485, is a compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that combines a pyrazole moiety with a pyrimidine-piperazine unit, suggesting diverse pharmacological properties.

The molecular formula of Y021-6485 is C19H22N6O, with a molecular weight of 350.42 g/mol. The compound exhibits the following physicochemical properties:

PropertyValue
Molecular Weight350.42 g/mol
LogP1.889
LogD1.886
Polar Surface Area53.04 Ų
Hydrogen Bond Acceptors6
InChI KeyUIOQZXQKPRAPQC-KRWDZBQOSA-N

Antioxidant and Anti-inflammatory Properties

Recent studies have highlighted the antioxidant and anti-inflammatory properties of pyrazole derivatives, including Y021-6485. Molecular docking studies suggest that compounds with similar structures can inhibit key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) . These findings indicate potential therapeutic applications in treating inflammatory diseases.

Antimicrobial Activity

Pyrazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that modifications to the pyrazole structure can enhance antibacterial activity against various pathogens, including E. coli and S. aureus. For instance, compounds with a piperazine moiety have shown improved efficacy against these bacterial strains .

In vitro studies have demonstrated that Y021-6485 and related compounds exhibit significant antibacterial effects, which could be attributed to their ability to disrupt bacterial cell wall synthesis or function .

Anticancer Potential

The anticancer activity of pyrazole derivatives has also been explored. Some studies report that specific modifications to the pyrazole structure can lead to potent inhibition of cancer cell proliferation by targeting key signaling pathways involved in tumor growth . The incorporation of the pyrimidine-piperazine unit may enhance this activity by improving bioavailability and selectivity towards cancer cells.

Study on Antioxidant Activity

A study conducted by Omotayo et al. evaluated the antioxidant properties of various pyrazole derivatives through in vitro assays. The results indicated that certain derivatives exhibited strong free radical scavenging activity, suggesting their potential use as therapeutic agents against oxidative stress-related diseases .

Evaluation of Antimicrobial Efficacy

In another study focusing on antimicrobial activity, several pyrazole derivatives were synthesized and tested against clinical isolates of bacteria. The results showed that Y021-6485 demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Q & A

Basic: What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield?

Methodological Answer:
The compound can be synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives. For example, refluxing a mixture of the ketone precursor and hydrazine hydrate in glacial acetic acid for 4–6 hours typically yields the pyrazoline core, followed by piperazine coupling . Key factors include:

  • Solvent choice : Ethanol or acetic acid improves solubility and reaction homogeneity.
  • Temperature : Reflux (~80–100°C) ensures complete cyclization.
  • Purification : Recrystallization from ethanol or DMF/ethanol mixtures enhances purity .
    Yield variations (50–85%) depend on substituent steric effects and electron-withdrawing groups on the phenyl ring .

Basic: Which spectroscopic and crystallographic techniques are most reliable for structural validation?

Methodological Answer:

  • X-ray crystallography : Provides unambiguous confirmation of the dihydropyrazole and piperazine conformations. Monoclinic systems (e.g., space group P21/c) with β angles ~95° are common for similar derivatives .
  • NMR : ¹H NMR shows characteristic pyrazoline protons at δ 3.2–4.0 ppm (CH₂) and δ 5.5–6.5 ppm (NH). ¹³C NMR confirms carbonyl (δ ~190–200 ppm) and aromatic carbons .
  • IR : Stretching bands at ~1650 cm⁻¹ (C=O) and 1550 cm⁻¹ (C=N) validate key functional groups .

Advanced: How does the pyrimidine-piperazine moiety influence target binding in enzyme inhibition studies?

Methodological Answer:
The pyrimidine ring acts as a hydrogen-bond acceptor, while the piperazine nitrogen participates in electrostatic interactions with catalytic residues (e.g., in kinases or GPCRs). Computational docking (e.g., AutoDock Vina) reveals:

  • Binding affinity : Pyrimidin-2-yl piperazine derivatives show ΔG values ≤ −8.5 kcal/mol for VEGFR2 and MMP-9 targets .
  • Selectivity : The dihydropyrazole core’s planarity enhances π-π stacking with hydrophobic enzyme pockets, reducing off-target effects .
    Experimental validation via IC₅₀ assays (e.g., fluorometric APN inhibition) is recommended to correlate docking predictions with activity .

Advanced: What strategies resolve contradictions in reported biological activity data for analogous compounds?

Methodological Answer:
Discrepancies in IC₅₀ values (e.g., antimicrobial vs. anticancer assays) often arise from:

  • Assay conditions : Varying pH, solvent (DMSO vs. aqueous buffer), or cell line specificity .
  • Structural analogs : Minor substituent changes (e.g., bromo vs. methoxy groups) drastically alter solubility and membrane permeability .
    Resolution strategies :
    • Dose-response standardization : Use uniform DMSO concentrations (<0.1% v/v).
    • Comparative SAR studies : Systematically modify substituents on the phenyl and pyrimidine rings to isolate activity contributors .
    • ADMET profiling : Evaluate logP and P-glycoprotein efflux to clarify bioavailability differences .

Advanced: How can computational methods optimize the compound’s stability under physiological conditions?

Methodological Answer:

  • Degradation prediction : DFT calculations (e.g., B3LYP/6-31G*) identify electrophilic sites prone to hydrolysis (e.g., carbonyl groups).
  • pH stability : Molecular dynamics (MD) simulations in implicit solvent models (e.g., PBS at pH 7.4) predict hydrolysis rates of the ethanone linker .
  • Thermal stability : DSC/TGA data from analogous compounds show decomposition onset at ~200°C, suggesting solid-state stability under lab storage .

Basic: What in vitro assays are suitable for preliminary biological evaluation?

Methodological Answer:

  • Antimicrobial : Broth microdilution (CLSI guidelines) against S. aureus (MIC ≤ 25 µg/mL) and E. coli .
  • Antioxidant : DPPH radical scavenging (IC₅₀ ~50–100 µM) .
  • Cytotoxicity : MTT assay on HEK-293 or HeLa cells (CC₅₀ > 100 µM indicates selectivity) .
    Include positive controls (e.g., ascorbic acid for DPPH, doxorubicin for cytotoxicity) to benchmark activity .

Advanced: How to design SAR studies for enhancing target selectivity?

Methodological Answer:

  • Core modifications : Introduce methyl groups at pyrazoline C3 to restrict ring puckering and improve binding pocket complementarity .
  • Piperazine substitutions : Replace pyrimidin-2-yl with triazolo[4,3-a]pyridinyl to exploit π-stacking with tyrosine residues in kinases .
  • Linker optimization : Replace ethanone with a sulfonamide spacer to reduce metabolic clearance .
    Validate via 3D-QSAR models (e.g., CoMFA) to prioritize synthetic targets .

Advanced: What analytical techniques quantify stability in formulation development?

Methodological Answer:

  • HPLC-UV/PDA : Monitor degradation products (e.g., hydrolyzed ethanone) using C18 columns (acetonitrile/water gradient) .
  • LC-MS/MS : Identify oxidative metabolites (e.g., N-oxide formation on piperazine) with ESI+ ionization .
  • Forced degradation : Expose to 40°C/75% RH for 4 weeks (ICH Q1A guidelines) to assess shelf-life .

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